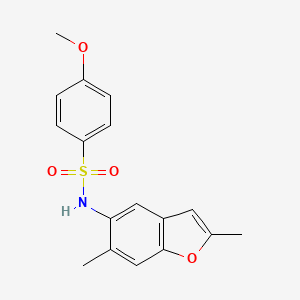
N-(2,6-Dimethyl-5-benzofuryl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethyl-5-benzofuryl)-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethyl-5-benzofuryl)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and aldehydes under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethyl-5-benzofuryl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the methoxybenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted benzofurans.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its unique structural features.
Industry: Used in the development of new materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethyl-5-benzofuryl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Dimethylbenzofuran-3-yl)-4-methoxybenzenesulfonamide: Similar structure but different substitution pattern.
N-(2,6-Dimethyl-5-benzofuryl)-4-chlorobenzenesulfonamide: Chlorine instead of methoxy group.
N-(2,6-Dimethyl-5-benzofuryl)-4-methoxybenzenesulfonyl chloride: Sulfonyl chloride instead of sulfonamide.
Uniqueness
N-(2,6-Dimethyl-5-benzofuryl)-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzofuran core and the methoxybenzenesulfonamide moiety provides a distinct combination of properties that can be exploited for various applications.
Propiedades
Fórmula molecular |
C17H17NO4S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H17NO4S/c1-11-8-17-13(9-12(2)22-17)10-16(11)18-23(19,20)15-6-4-14(21-3)5-7-15/h4-10,18H,1-3H3 |
Clave InChI |
MPBNDIUGRMMKGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(O2)C)C=C1NS(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















